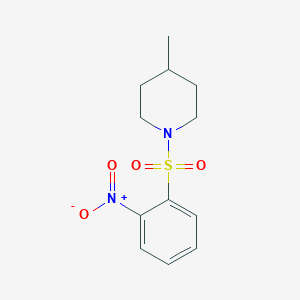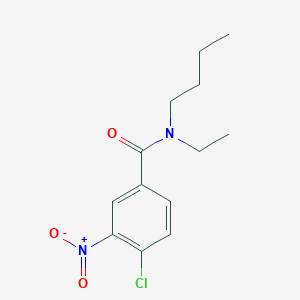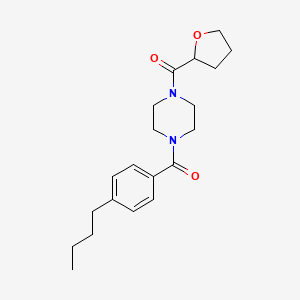![molecular formula C20H36N4O2 B4901963 1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea](/img/structure/B4901963.png)
1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea is a complex organic compound with a unique structure that includes adamantyl and urea moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea typically involves multiple steps. One common approach is the reaction of 1-adamantylamine with isocyanate derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted with propan-2-yl derivatives to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization and chromatography are often employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea involves its interaction with specific molecular targets. The adamantyl moiety is known to enhance the compound’s ability to penetrate biological membranes, while the urea group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantylurea: A simpler analog with similar structural features.
Propan-2-ylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea is unique due to its combination of adamantyl and urea moieties, which confer specific properties such as enhanced stability and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O2/c1-13(2)23-17(25)21-11-19-6-15-5-16(7-19)9-20(8-15,10-19)12-22-18(26)24-14(3)4/h13-16H,5-12H2,1-4H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXYOBRBOMASQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC12CC3CC(C1)CC(C3)(C2)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde](/img/structure/B4901885.png)
![6-(1-azepanyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4901904.png)
![Tetrahydrofuran-2-ylmethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4901914.png)
![methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4901918.png)
![2,4-di-tert-butyl-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4901923.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4901927.png)


![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4901944.png)
![[(4-Butylcyclohexanecarbonyl)amino]urea](/img/structure/B4901954.png)

![2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B4901968.png)

![3-(2-fluorophenyl)-5-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4901983.png)
